molecular formula C13H19BFNO2 B11860320 4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B11860320
M. Wt: 251.11 g/mol
InChI Key: MONFQILBYDTFKM-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic ester group and a fluorinated aromatic ring. These features make it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and advanced materials.

Preparation Methods

The synthesis of 4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process One common method is a two-step substitution reactionThis process is often carried out under controlled conditions using reagents such as boronic acids, fluorinating agents, and catalysts .

Chemical Reactions Analysis

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. In chemical reactions, the boronic ester group acts as a nucleophile, participating in various coupling reactions. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through its fluorinated aromatic ring and boronic ester group. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific combination of a fluorinated aromatic ring and a boronic ester group, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C13H19BFNO2

Molecular Weight

251.11 g/mol

IUPAC Name

4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C13H19BFNO2/c1-8-6-10(15)9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3

InChI Key

MONFQILBYDTFKM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)N

Origin of Product

United States

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